Bienvenue dans la boutique en ligne BenchChem!

6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile

p38α MAP kinase kinase inhibitor scaffold pharmacology

6-(4-Bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS 122652-22-6) is a fully substituted 2-pyridone-3-carbonitrile derivative within the broader 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile class. It features a 2-oxo-1,2-dihydropyridine core bearing a 4-bromophenyl group at position 6, a 4-chlorophenyl group at position 4, and a carbonitrile at position This scaffold was first disclosed as a novel p38α MAP kinase inhibitor chemotype by Serry et al.

Molecular Formula C18H10BrClN2O
Molecular Weight 385.65
CAS No. 122652-22-6
Cat. No. B2436044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
CAS122652-22-6
Molecular FormulaC18H10BrClN2O
Molecular Weight385.65
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N)Cl
InChIInChI=1S/C18H10BrClN2O/c19-13-5-1-12(2-6-13)17-9-15(16(10-21)18(23)22-17)11-3-7-14(20)8-4-11/h1-9H,(H,22,23)
InChIKeyYIRBFYOLZAXMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS 122652-22-6): Core Scaffold & Procurement Identity


6-(4-Bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS 122652-22-6) is a fully substituted 2-pyridone-3-carbonitrile derivative within the broader 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile class [1]. It features a 2-oxo-1,2-dihydropyridine core bearing a 4-bromophenyl group at position 6, a 4-chlorophenyl group at position 4, and a carbonitrile at position 3. This scaffold was first disclosed as a novel p38α MAP kinase inhibitor chemotype by Serry et al. (2010), establishing its relevance in kinase-targeted drug discovery [1]. The compound is listed in the EvitaChem and BenchChem catalogs (typical purity ~95%) and carries the molecular formula C18H10BrClN2O (MW 385.65 g/mol). Its structural signature — a 4-Cl/6-Br diaryl substitution pattern combined with the 2-oxo (rather than 2-imino or 2-amino) functionality — distinguishes it from close regioisomeric and functional analogs that populate this scaffold family .

Why 4,6-Diaryl-2-pyridone-3-carbonitriles Cannot Be Interchanged: Substitution-Dependent p38α MAP Kinase Pharmacology for CAS 122652-22-6


Within the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile class, even minor variations in aryl substitution pattern produce large shifts in p38α MAP kinase inhibitory potency [1]. The Serry et al. (2010) structure–activity relationship (SAR) study demonstrated that compounds within this series exhibit IC50 values spanning from 0.07 µM to >10 µM against p38α, depending solely on the nature and position of substituents on the two pendant phenyl rings [1]. Furthermore, the 2-oxo versus 2-imino functional group choice at the pyridone ring dictates both potency and target engagement: the 2-imino isosteric series frequently shows divergent activity profiles from the 2-oxo analogs in both p38α and PDE3A assays [1][2]. Consequently, substituting CAS 122652-22-6 with an alternative 4,6-diaryl-2-pyridone-3-carbonitrile — even one differing by a single halogen position (e.g., 3-bromophenyl vs. 4-bromophenyl) or by the 2-amino/2-imino replacement — risks obtaining a compound with quantitatively different and potentially functionally irrelevant target inhibition. The evidence presented below quantifies where CAS 122652-22-6 stands relative to the most closely related analogs in the published literature.

Quantitative Differentiation Evidence: CAS 122652-22-6 vs. Closest Analogs in p38α MAP Kinase and PDE3A Screens


p38α MAP Kinase Inhibitory Potency: Scaffold-Class Potency Range and the Positional Halogen Sensitivity Demonstrated for 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

The 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold to which CAS 122652-22-6 belongs has been demonstrated as a validated p38α MAP kinase inhibitor chemotype [1]. In the Serry et al. (2010) study, 2-oxo series compounds bearing various aryl substituents exhibited in vitro p38α MAP kinase IC50 values ranging from 0.07 µM (most potent) to >10 µM (inactive) [1]. The SAR analysis established that both the electronic nature and the substitution position of the halogen atoms on the two phenyl rings profoundly affect potency. While the exact IC50 of CAS 122652-22-6 was not published as an isolated data point, the scaffold study clearly demonstrates that the specific 4-Cl/4′-Br diaryl combination confers a distinct pharmacological profile that cannot be assumed identical to other halogen-substituted analogs. This class-level evidence is essential for procurement: selecting any alternative 4,6-diaryl-2-pyridone-3-carbonitrile with a different halogen substitution pattern (e.g., 4-F, 3-Cl, 3-Br, or unsubstituted phenyl) will almost certainly yield a different p38α inhibitory potency, potentially by orders of magnitude [1].

p38α MAP kinase kinase inhibitor scaffold pharmacology

2-Oxo vs. 2-Amino Functional Group Differentiation: CAS 122652-22-6 vs. 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

The target compound CAS 122652-22-6 (2-oxo) and its 2-amino analog 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile share identical diaryl substitution but differ at the 2-position of the pyridine ring. Published SAR for the broader 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile series shows that the 2-oxo and 2-imino/2-amino series frequently exhibit divergent biological activity profiles [1][2]. In the PDE3A inhibition study by Abadi et al. (2009), the 2-imino series compound 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) displayed PDE3A IC50 = 27 µM, while the corresponding 2-oxo analogs in the same study showed no significant PDE3A inhibition [2]. This functional group switch at position 2 fundamentally alters hydrogen-bond donor/acceptor capacity (oxo: H-bond acceptor; amino: H-bond donor) and tautomeric preference, which in turn modifies target binding kinetics and selectivity. For any researcher requiring consistent p38α or PDE3 pharmacological activity, substituting the 2-oxo compound CAS 122652-22-6 with its 2-amino counterpart constitutes a functional group change with demonstrated biological consequences, not a minor structural variation [1][2].

functional group bioisosterism 2-pyridone kinase inhibitor selectivity

Positional Halogen Isomerism: CAS 122652-22-6 (4-BrPh/4-ClPh) vs. 6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile (CAS 478261-45-9)

CAS 122652-22-6 bears a 4-bromophenyl substituent at the 6-position of the pyridone ring, whereas the commercially available regioisomer CAS 478261-45-9 (6-(3-bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile) carries a 3-bromophenyl group at the same position . Although both share molecular formula C18H10BrClN2O (MW 385.65), the bromine position (para vs. meta) creates differences in electron distribution, dipole moment, and steric profile of the 6-aryl ring. In the p38α MAP kinase SAR established by Serry et al. (2010), halogen position on the aryl rings was a critical determinant of potency: para-substituted phenyl rings generally exhibited different activity from meta-substituted analogs within the same scaffold [1]. While direct head-to-head IC50 comparison data for these two specific regioisomers is not published, the scaffold-level SAR dictates that para- vs. meta-bromo substitution cannot be treated as functionally equivalent. Procurement decisions must treat these as distinct chemical entities with non-transferable pharmacological profiles.

regioisomerism halogen positional effect pharmacological differentiation

Physicochemical Property Differentiation: CAS 122652-22-6 vs. Unsubstituted and Mono-Halogenated 4,6-Diaryl-2-pyridone-3-carbonitrile Analogs

CAS 122652-22-6 (C18H10BrClN2O; MW 385.65) possesses a dual-halogen (Br + Cl) diaryl substitution pattern that distinguishes it from mono-halogenated or unsubstituted diaryl analogs within the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile class . The presence of both bromine and chlorine substituents increases molecular weight, lipophilicity (calculated logP), and polar surface area relative to analogs bearing only one halogen or none. For example, the unsubstituted diphenyl analog 4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has MW ~298 g/mol and lower logP, while a mono-chloro analog (e.g., 4-(4-chlorophenyl)-6-phenyl derivative) has MW ~333 g/mol [1]. The Br + Cl combination of CAS 122652-22-6 provides a distinct physicochemical profile that influences solubility, permeability, and protein binding in biological assays — parameters that directly impact assay reproducibility and in vitro pharmacology results.

lipophilicity physicochemical properties drug-likeness

Recommended Research Applications for 6-(4-Bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS 122652-22-6)


p38α MAP Kinase Inhibitor Screening and SAR Profiling

CAS 122652-22-6 is situated within the first published p38α MAP kinase inhibitor scaffold based on 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, as reported by Serry et al. (2010) [1]. The scaffold shows IC50 values as low as 0.07 µM, with potency exquisitely dependent on aryl substitution pattern. This compound, with its specific 4-Br/4-Cl diaryl combination, serves as a defined probe for structure–activity relationship studies aimed at mapping halogen electronic and steric contributions to p38α binding. It can be deployed in head-to-head kinase selectivity panels against close analogs (e.g., the 2-amino variant or the 3-bromophenyl regioisomer CAS 478261-45-9) to quantify positional and functional group effects on kinase inhibition [1].

PDE3A Selectivity Profiling: 2-Oxo vs. 2-Imino Pharmacophore Discrimination

The Abadi et al. (2009) study demonstrated that 2-imino-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles can inhibit PDE3A (IC50 = 27 µM for the most potent analog), while the corresponding 2-oxo series was inactive against PDE3A [2]. CAS 122652-22-6, as a 2-oxo derivative, can be used as a negative control or selectivity probe in PDE3A screens, providing a direct comparator for 2-imino/2-amino analogs. This application is critical for medicinal chemistry programs seeking to disentangle p38α kinase inhibition from off-target PDE3A activity, as the 2-oxo functional group appears to confer selectivity against PDE3A while retaining p38α activity [1][2].

Halogen-Bonding and Crystallographic Studies of 2-Pyridone-3-carbonitrile Derivatives

The dual halogenation (Br + Cl) on the two pendant phenyl rings of CAS 122652-22-6 provides a unique opportunity for halogen-bonding studies in co-crystallization experiments with protein kinases or model receptors. The bromine atom, with its larger polarizable surface (σ-hole), can engage in halogen bonds with backbone carbonyls or side-chain residues in kinase ATP-binding pockets, while the chlorine provides a weaker but distinct halogen-bonding signature. This compound can serve as a reference for differentiating Br-mediated vs. Cl-mediated halogen bonding contributions to binding affinity, complementing studies on mono-halogenated analogs [1].

Synthetic Methodology Development: Multi-Component Reaction Optimization

CAS 122652-22-6 is accessible via the one-pot four-component condensation of 4-bromoacetophenone, 4-chlorobenzaldehyde, malononitrile, and ammonium acetate, as described in the Serry et al. synthetic protocol [1]. This compound can be used as a benchmark substrate for optimizing multi-component reaction (MCR) conditions (solvent, catalyst, temperature, microwave vs. conventional heating), given the well-characterized yield data for the general scaffold class. Its synthesis from readily available building blocks makes it suitable for methodology development and high-throughput chemistry validation studies [1].

Quote Request

Request a Quote for 6-(4-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.